molecular formula C20H23N3O2 B5608410 methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate

methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate

Cat. No. B5608410
M. Wt: 337.4 g/mol
InChI Key: WNMSSHCEANHRFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, involves complex reactions, often utilizing single crystal X-ray diffraction analysis for structural determination. These processes highlight the intricate steps required to synthesize complex molecules, including this compound (Little et al., 2008).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through X-ray crystallography, revealing fascinating details such as the chair and boat conformations of the piperazine ring. Such analyses provide insights into the spatial arrangement of atoms within the molecule and the overall geometry, crucial for understanding its reactivity and properties (Little et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives often lead to the formation of complex structures with diverse properties. For example, the reactions of 3,4-dihydro-4-imino-1,2,3-benzotriazines with secondary amines to afford o-cyanophenyltriazenes illustrate the compound's reactivity and potential for chemical transformations (Siddiqui & Stevens, 1974).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are key to understanding their behavior in different environments. For instance, the crystallization behavior and polymorphism of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] demonstrate the complex physical nature of these molecules (Weatherhead-Kloster et al., 2005).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity . All sales are final and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Future Directions

The future directions for the use of “methyl 4-{[(4-benzyl-1-piperazinyl)imino]methyl}benzoate” are not specified in the sources I found. Its use is in the context of early discovery research .

properties

IUPAC Name

methyl 4-[(4-benzylpiperazin-1-yl)iminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-25-20(24)19-9-7-17(8-10-19)15-21-23-13-11-22(12-14-23)16-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNMSSHCEANHRFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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